atpE Mutant Binding vs. Bedaquiline
In silico analysis demonstrates that Thalirugidine maintains high predicted binding affinity to both wild-type (WT) and clinically relevant mutant (D32 A/G/N/V/P) forms of the *M. tuberculosis* atpE subunit-c, in contrast to the frontline drug bedaquiline (BQ), whose binding free energy drastically declines upon mutation [1]. The study emphasizes the 'drastic decline in BQ binding affinity of mutant and WT atpE subunit-c complexes compared to thalirugidine (top hit)' [1].
| Evidence Dimension | Predicted Binding Free Energy / Binding Affinity to Mutant atpE Target |
|---|---|
| Target Compound Data | High potential mean force; maintains binding affinity comparable to wild-type complex |
| Comparator Or Baseline | Bedaquiline (BQ) |
| Quantified Difference | Drastic decline in BQ binding affinity vs. stable affinity for Thalirugidine; reported as a key differentiator (exact ΔG values not provided in abstract, but qualitative difference is strongly emphasized) |
| Conditions | In silico molecular docking and molecular dynamics simulations against wild-type and D32 mutant atpE subunit-c protein structures from *M. tuberculosis* |
Why This Matters
This differential stability against a known drug-resistance mutation positions Thalirugidine as a higher-priority scaffold for anti-TB lead development compared to BQ, justifying its procurement for studies on drug-resistant tuberculosis.
- [1] Salaria, D., Rolta, R., Mehta, J., Awofisayo, O., Fadare, O. A., Kaur, B., ... & Kaushik, N. (2023). Bioactives from medicinal herb against bedaquiline resistant tuberculosis: removing the dark clouds from the horizon. Microbes and Infection, 26(3), 105279. View Source
